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Compound of Interest

Compound Name: 2-Bromoacrylic acid

Cat. No.: B080475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Bromoacrylic acid (CAS No. 10443-65-9). The information is compiled to assist researchers

and professionals in the fields of chemistry and drug development in the identification,

characterization, and quality control of this compound. This document presents available

quantitative data, details common experimental protocols for spectroscopic analysis, and

illustrates a general workflow for the characterization of small organic molecules.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-
Bromoacrylic acid. It is important to note that while spectral data for this compound are

available in various databases, detailed peak lists and specific quantitative values are not

always explicitly provided. In such cases, this guide offers estimations based on the analysis of

the parent compound, acrylic acid, and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data
While a definitive spectrum with assigned chemical shifts and coupling constants for 2-
Bromoacrylic acid in DMSO-d6 was not found in the public domain, a ¹H NMR spectrum in

H₂O (PBS) has been reported to show two doublets in an AX-pattern for the vinyl protons.[1]

For reference, the typical chemical shifts for the vinyl protons of acrylic acid are between 5.8

and 6.5 ppm. The electron-withdrawing effect of the bromine atom at the α-position is expected
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to shift these signals further downfield. The carboxylic acid proton is expected to appear as a

broad singlet at a chemical shift greater than 10 ppm, which is characteristic for carboxylic

acids in DMSO-d6.

Proton

Expected Chemical

Shift (δ) in DMSO-d6

(ppm)

Expected Multiplicity Notes

=CH₂ ~6.0 - 7.0 Doublet

Chemical shifts are

estimations based on

acrylic acid and

expected substituent

effects.

=CH₂ ~6.0 - 7.0 Doublet

-COOH > 10 Broad Singlet
Typical for carboxylic

acids.

Table 2: ¹³C NMR Spectroscopic Data
Specific experimental ¹³C NMR data for 2-Bromoacrylic acid is not readily available in the

searched databases. However, expected chemical shift ranges can be estimated based on

data for acrylic acid and known substituent effects. The presence of an electronegative bromine

atom on the α-carbon will cause a downfield shift for C2 and an upfield shift for C3 compared to

acrylic acid.

Carbon
Expected Chemical Shift (δ)

in DMSO-d6 (ppm)
Notes

C1 (-COOH) 165 - 175
Carbonyl carbon of a

carboxylic acid.

C2 (=C(Br)-) 120 - 130
Olefinic carbon bearing the

bromine atom.

C3 (=CH₂) 130 - 140 Olefinic carbon.
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Table 3: Infrared (IR) Spectroscopy Data
The infrared spectrum of 2-Bromoacrylic acid is expected to exhibit characteristic absorption

bands for the O-H, C=O, C=C, and C-Br functional groups. While a detailed peak list is not

available, the expected absorption regions are summarized below.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (Carboxylic Acid) 3300 - 2500 Broad

C=O stretch (Carboxylic Acid) 1725 - 1700 Strong

C=C stretch (Alkene) 1650 - 1600 Medium

C-O stretch (Carboxylic Acid) 1320 - 1210 Strong

O-H bend (Carboxylic Acid) 1440 - 1395 Medium

=C-H bend (Alkene) 1000 - 650 Strong

C-Br stretch 680 - 515 Medium-Strong

Table 4: Mass Spectrometry (MS) Data
Mass spectrometry data for 2-Bromoacrylic acid is available from the NIST Mass

Spectrometry Data Center.[2][3] The analysis was performed using Gas Chromatography-Mass

Spectrometry (GC-MS). Due to the presence of bromine, the molecular ion peak is expected to

show a characteristic M/M+2 isotopic pattern with approximately equal intensity, corresponding

to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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m/z Relative Intensity Proposed Fragment

152 ~50% [M+2]⁺ (C₃H₃⁸¹BrO₂)

150 ~50% [M]⁺ (C₃H₃⁷⁹BrO₂)

107/105 Variable [M - COOH]⁺

71 Variable [M - Br]⁺

45 High [COOH]⁺

27 High [C₂H₃]⁺

26 High [C₂H₂]⁺

Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic

techniques discussed. These are intended as a guide and may require optimization based on

the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-Bromoacrylic acid.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 2-Bromoacrylic acid into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of

vortexing may be applied if necessary.

Instrument Setup:

The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
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The instrument is locked onto the deuterium signal of the DMSO-d₆ solvent.

The probe is tuned and matched for both the ¹H and ¹³C frequencies.

Shimming is performed to optimize the magnetic field homogeneity and achieve high-

resolution spectra.

Data Acquisition:

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse

angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-

noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single

lines for each carbon. Key parameters include a 30-45° pulse angle, a spectral width of

approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5

seconds. Due to the low natural abundance of ¹³C, several hundred to several thousand

scans may be required.

Data Processing:

The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the

frequency-domain spectra.

Phase correction and baseline correction are applied.

The chemical shifts are referenced to the residual solvent peak of DMSO-d₅ at δ 2.50 ppm

for ¹H NMR and the carbon signal of DMSO-d₆ at δ 39.52 ppm for ¹³C NMR.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid 2-Bromoacrylic acid.

Methodology:

Sample Preparation:
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Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 2-Bromoacrylic acid onto the center of the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Instrument Setup:

The spectrum is recorded on an FTIR spectrometer equipped with an ATR accessory.

The typical spectral range is 4000-400 cm⁻¹.

A resolution of 4 cm⁻¹ is generally sufficient.

Data Acquisition:

Co-add and average 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.

The instrument software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Processing:

The resulting spectrum is analyzed to identify the characteristic absorption bands

corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the

fragmentation pattern of 2-Bromoacrylic acid.

Methodology:

Sample Preparation:
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Prepare a dilute solution of 2-Bromoacrylic acid (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

If the compound is not sufficiently volatile, derivatization (e.g., esterification of the

carboxylic acid) may be necessary.

Instrument Setup:

A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap

analyzer) is used.

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms) is

installed.

The injector temperature is typically set to 250 °C.

The GC oven temperature program is optimized to ensure good separation and peak

shape. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to

250 °C at a rate of 10-20 °C/min.

Helium is typically used as the carrier gas with a constant flow rate of around 1 mL/min.

The mass spectrometer is operated in electron ionization (EI) mode with a standard

ionization energy of 70 eV.

The mass range is typically set to scan from m/z 20 to 200.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The data acquisition is initiated simultaneously with the injection.

Data Processing:

The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to 2-
Bromoacrylic acid.
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The mass spectrum of this peak is extracted and analyzed to identify the molecular ion

and major fragment ions.

The isotopic pattern of the bromine-containing ions is examined to confirm the presence of

bromine.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

small organic molecule like 2-Bromoacrylic acid.
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Caption: A generalized workflow for the spectroscopic characterization of 2-Bromoacrylic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b080475?utm_src=pdf-body
https://www.benchchem.com/product/b080475?utm_src=pdf-body-img
https://www.benchchem.com/product/b080475?utm_src=pdf-body
https://www.benchchem.com/product/b080475?utm_src=pdf-body
https://www.benchchem.com/product/b080475?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. α-Bromoacrylic acid [webbook.nist.gov]

3. 2-Bromoacrylic acid | C3H3BrO2 | CID 82633 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromoacrylic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080475#2-bromoacrylic-acid-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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